1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl
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Overview
Description
1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and pyridine rings in its structure makes it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrazole derivative with a pyridine precursor under specific reaction conditions. Industrial production methods often involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl include other pyrazolopyridines and pyridinium salts. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
Pyrazolopyridines: These compounds have similar core structures but may have different substituents, leading to varied biological activities.
Pyridinium Salts: These are structurally related but have different functional groups, affecting their reactivity and applications
The uniqueness of this compound lies in its specific substituents and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClIN3 |
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Molecular Weight |
339.60 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C10H14IN3.ClH/c11-10-8-5-12-4-3-9(8)14(13-10)6-7-1-2-7;/h7,12H,1-6H2;1H |
InChI Key |
MSMXEWVTTJSPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(CNCC3)C(=N2)I.Cl |
Origin of Product |
United States |
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